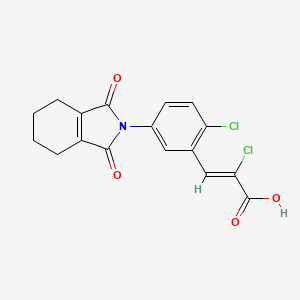

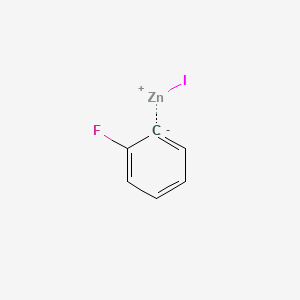

![molecular formula C39H46IN4O8P B1143206 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile CAS No. 178925-48-9](/img/structure/B1143206.png)

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Vue d'ensemble

Description

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile (let’s call it “Compound X” for brevity) is a complex organic molecule with a fascinating structure. It combines elements from various chemical families, including phosphates, nitriles, and heterocycles. The compound’s intricate arrangement of functional groups suggests potential biological activity.

Synthesis Analysis

The synthesis of Compound X likely involves several steps, including protecting group manipulations, cyclization reactions, and functional group transformations. Researchers may employ advanced techniques such as organometallic catalysis or enzymatic processes. Unfortunately, specific synthetic routes for Compound X remain undisclosed in the literature.

Molecular Structure Analysis

Compound X’s molecular formula is C~30~H~32~I~2~N~4~O~9~P, indicating its complexity. Let’s explore its structural features:

- Core Heterocycle : The central oxolan ring contains the iodinated pyrimidine moiety, which contributes to the compound’s overall rigidity.

- Aromatic Rings : The bis(4-methoxyphenyl) and phenylmethoxy groups confer aromaticity and may play a role in receptor interactions.

- Phosphorylated Amine : The phosphorylated amino group enhances water solubility and potentially influences cellular uptake.

Chemical Reactions Analysis

Compound X likely participates in various chemical reactions:

- Hydrolysis : The phosphonate ester linkage may undergo hydrolysis under specific conditions.

- Redox Reactions : The iodine atoms could participate in redox processes.

- Substitution Reactions : The nitrile group may be susceptible to nucleophilic attack.

Physical And Chemical Properties Analysis

- Melting Point : Compound X likely exhibits a high melting point due to its complex structure.

- Solubility : The phosphorylated amino group enhances water solubility.

- Stability : Stability studies are crucial to assess its shelf life and reactivity.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Researchers Valiyev et al. (2010) explored syntheses of novel dinucleotide analogs, which involve complex chemical structures similar to the compound , indicating its relevance in the field of nucleotide analog synthesis and modification (Valiyev, Abbasov, Liu, & Tsai, 2010).

Chemical Reactions and Derivatives

- The work of Christiane van Wolven et al. (2006) on photocycloaddition reactions involving similar complex molecules underscores the significance of such compounds in developing new chemical reactions and potential applications in materials science (van Wolven, Döpp, & Henkel, 2006).

Potential for Drug Development

- Norman (2014) evaluated crystalline forms of a selective inhibitor with a similar complex structure, highlighting the compound's potential in drug development, particularly in treating respiratory diseases (Norman, 2014).

Bioimaging Applications

- A study by Chang et al. (2019) on squaraine derivatives demonstrates the use of complex organic molecules in fluorescence bioimaging, suggesting possible applications of the compound in medical imaging (Chang et al., 2019).

Novel Compound Synthesis

- Research by Fall et al. (2021) on synthesizing new compounds with intricate structures mirrors the potential for creating novel molecules using the compound of interest (Fall et al., 2021).

Safety And Hazards

- Toxicity : Given its complexity, Compound X may have toxic effects. In vivo studies are essential.

- Handling Precautions : Researchers should handle Compound X in a controlled environment due to potential hazards.

Orientations Futures

- Biological Assays : Evaluate Compound X’s biological activity against cancer cell lines.

- Structural Modifications : Derivatization could enhance potency or selectivity.

- Clinical Trials : Investigate its therapeutic potential.

: Mount Everest / Elevation

: “How Tall Is Mount Everest? For Nepal, It’s a Touchy Question.”

: Mount Everest - Wikipedia

: “How Long is a Banana? - MEL Magazine”

: “What Is the Length of a Banana? [2023 ] | Meal Delivery Reviews”

Propriétés

IUPAC Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H46IN4O8P/c1-26(2)44(27(3)4)53(50-22-10-21-41)52-34-23-36(43-24-33(40)37(45)42-38(43)46)51-35(34)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-20,24,26-27,34-36H,10,22-23,25H2,1-6H3,(H,42,45,46)/t34-,35+,36+,53?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIUERSZLNUGGY-QMTPQUJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H46IN4O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

856.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

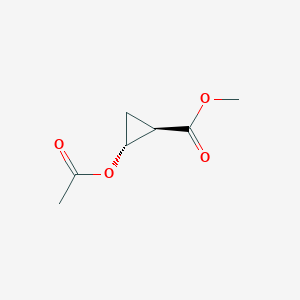

![4-NO2 14C6H4OP[S][OCH3]2](/img/no-structure.png)

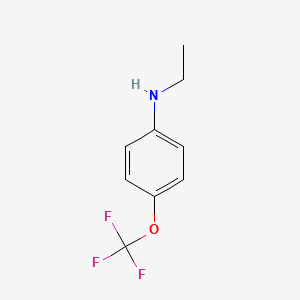

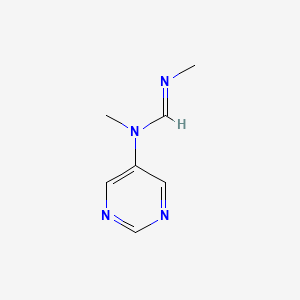

![cobalt(2+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate](/img/structure/B1143135.png)

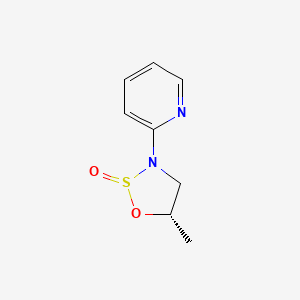

![2-[(6aR,8R)-8-(9H-fluoren-9-ylmethoxycarbonylamino)-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid](/img/structure/B1143143.png)